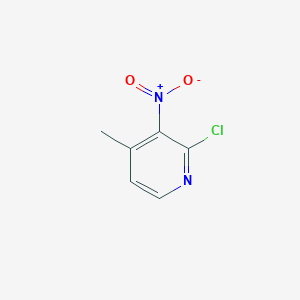

2-Chloro-4-methyl-3-nitropyridine

Descripción

Overview of Pyridine (B92270) Heterocycle Chemistry in Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in chemistry. nih.govopenstax.org Its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins and coenzymes. nih.gov In medicinal chemistry, the pyridine motif is a privileged structure, frequently incorporated into drug candidates to enhance properties such as metabolic stability, potency, and binding to biological targets. nih.govrsc.org Azaheterocycles containing pyridine are a major component of drugs approved by the US FDA, with a significant number targeting cancer and central nervous system disorders. rsc.org The unique electronic properties of the pyridine ring, including its ability to participate in hydrogen bonding, make it a crucial component in the design of new therapeutic agents. nih.gov

Importance of Halogenated Nitropyridines in Synthetic Methodologies

The introduction of halogen and nitro groups onto the pyridine ring dramatically influences its reactivity, making halogenated nitropyridines highly valuable intermediates in organic synthesis. The electron-withdrawing nature of the nitro group makes the pyridine ring more susceptible to nucleophilic substitution reactions, a key transformation in the construction of complex molecules. ntnu.no The halogen atom, typically chlorine, serves as an excellent leaving group, allowing for the introduction of a wide variety of functional groups. ntnu.noguidechem.com This dual activation makes halogenated nitropyridines powerful tools for chemists to create diverse molecular architectures. The regioselective halogenation of pyridines is a critical process for diversifying chemical structures for applications in drug discovery and agrochemical development. chemrxiv.org

Role of 2-Chloro-4-methyl-3-nitropyridine as a Versatile Synthetic Intermediate

This compound (CAS Number: 23056-39-5) is a prime example of a halogenated nitropyridine that serves as a highly versatile synthetic intermediate. innospk.com Its specific arrangement of chloro, methyl, and nitro substituents on the pyridine ring allows for a range of chemical transformations. The chlorine at the 2-position is readily displaced by nucleophiles, while the nitro group at the 3-position can be reduced to an amino group, and the methyl group at the 4-position can be oxidized. This trifecta of reactive sites makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. innospk.com For instance, it is a crucial intermediate in the production of the anti-AIDS drug Nevirapine.

Scope of Research on this compound within Organic Chemistry and Materials Science

The utility of this compound extends across both organic chemistry and materials science. In organic synthesis, its primary role is as a precursor for more complex molecules, enabling the development of new synthetic pathways and the creation of novel chemical entities. Research has demonstrated its use in the synthesis of potential anticancer agents, with derivatives showing inhibitory effects against specific cancer cell lines. In the field of materials science, this compound is incorporated into the development of specialty polymers and coatings, where it can enhance durability and resistance to environmental factors.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C6H5ClN2O2 | innospk.comnih.gov |

| Molecular Weight | 172.57 g/mol | nih.govsigmaaldrich.com |

| Appearance | Light yellow or off-white crystalline powder | innospk.comchemicalbook.com |

| Melting Point | 51-53 °C | innospk.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 279.6 °C | innospk.com |

| Density | 1.406 g/cm³ | innospk.com |

| CAS Number | 23056-39-5 | innospk.comsigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with modern methods focusing on efficiency and selectivity.

Historically, the synthesis involved the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline. However, this method often leads to a mixture of isomers and can present safety hazards due to the exothermic nature of the reaction. google.com

A more contemporary and scalable approach involves a multi-step process:

Cyclization: The synthesis can begin with the Knoevenagel condensation of malononitrile (B47326) and acetylacetaldehyde dimethyl acetal, catalyzed by piperidinium (B107235) acetate (B1210297), to form an intermediate.

Chlorination: This intermediate is then chlorinated using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Hydrolysis and Degradation: Subsequent hydrolysis and a Hofmann degradation of the resulting nitrile intermediate yield the final product, this compound.

Another reported method involves the preparation of 3-nitro-4-methylpyridin-2-one, followed by a chlorination step.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its functional groups, making it a versatile substrate for a variety of reactions.

Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to substitution by various nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone of its utility in building more complex molecules.

Reduction of the Nitro Group: The nitro group at the 3-position can be readily reduced to an amino group (NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst. This transformation is crucial for the synthesis of many biologically active compounds.

Oxidation of the Methyl Group: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents.

Applications in Research and Industry

The unique chemical properties of this compound have led to its use in several key areas.

Pharmaceutical Development

This compound is a vital intermediate in the synthesis of numerous pharmaceuticals. Its structure is a key component in the design of drugs targeting a range of conditions. Notably, it is used in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV. chemicalbook.com Derivatives have also been investigated for their potential as anticancer agents.

Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of pesticides and herbicides. innospk.com Its chemical structure can be modified to create compounds with selective activity against specific pests, contributing to improved crop protection.

Materials Science

The compound's properties are also leveraged in materials science. It can be incorporated into specialty polymers and coatings to enhance their durability and resistance to environmental degradation, making them suitable for demanding industrial applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHARVUVBTAAPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323072 | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-39-5 | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23056-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Methyl 3 Nitropyridine and Its Precursors

Historical Synthetic Routes to 2-Chloro-4-methyl-3-nitropyridine

Initial methods for synthesizing this compound and its precursors relied on readily available starting materials, often involving nitration of picoline derivatives or building the pyridine (B92270) ring from simple acyclic compounds.

Nitration of Picoline Derivatives for this compound Synthesis

One of the earliest approaches to synthesizing the structural framework of this compound involves the direct nitration of 4-picoline derivatives. googleapis.com Compounds such as 2-amino-4-picoline and 2-hydroxy-4-picoline have been used as starting materials. googleapis.comgoogle.com The synthesis typically proceeds by treating the picoline derivative with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.com

The general scheme involves:

Nitration: The picoline derivative is nitrated to introduce a nitro group onto the pyridine ring.

Hydrolysis (if starting from the amino derivative): The amino group is converted to a hydroxyl group.

Chlorination: The hydroxyl group at the 2-position is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride or a mixture of phosphorus pentachloride and thionyl chloride. googleapis.comguidechem.comresearchgate.net

A significant drawback of this method is the lack of regioselectivity during the nitration step, which often yields a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives. googleapis.comgoogle.comguidechem.com This necessitates complex separation procedures to isolate the desired 3-nitro isomer. guidechem.com Furthermore, these nitration reactions can be hazardous, with a potential for thermal runaway, especially on a large scale. googleapis.comgoogle.com

Multi-step Syntheses from Simple Aliphatic Precursors

To circumvent the issues associated with direct nitration of picoline derivatives, multi-step syntheses starting from simple aliphatic precursors were developed. These methods build the substituted pyridine ring system from the ground up, offering better control over the final substitution pattern.

Notable examples include syntheses starting from:

Ethylacetoacetate and Cyanacetamide: These routes involve the condensation of these simple precursors to form a dihydroxypyridinecarbonitrile intermediate. Subsequent steps include dichlorination, de-chlorination, and selective re-chlorination to achieve the desired substitution pattern. googleapis.comgoogle.com However, these processes require specialized and expensive equipment for the chlorination and dehalogenation steps. googleapis.com

Malononitrile (B47326) and Acetone (B3395972): An improved method involves the reaction of malononitrile and acetone to construct the pyridine ring, leading to the formation of 3-amino-2-chloro-4-methylpyridine, a direct precursor to the title compound's amino analogue. googleapis.com

These methods, while often longer, provide a more controlled and potentially safer alternative to the direct nitration of picolines.

Regioselective Synthesis of this compound

Achieving regioselectivity is a central challenge in the synthesis of polysubstituted pyridines. For this compound, this means precisely controlling the placement of the nitro group at the 3-position.

Control of Nitration Selectivity and Isomer Formation

Direct nitration of the pyridine ring is inherently difficult due to the electron-deficient nature of the ring, which is further deactivated upon protonation of the nitrogen atom under acidic nitrating conditions. researchgate.net When activating groups are present, such as the amino or hydroxyl group in 4-picoline derivatives, they direct the incoming electrophile (the nitronium ion, NO₂⁺).

However, in the case of 2-substituted-4-methylpyridines, the directing effects can lead to a mixture of products. The nitration of 2-amino-4-methylpyridine, for instance, yields both 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. guidechem.com The separation of these isomers can be achieved through differences in their solubility at varying pH levels. guidechem.com

| Starting Material | Nitrating Agent | Products | Key Challenge |

| 2-Amino-4-picoline | H₂SO₄ / HNO₃ | 2-Amino-3-nitro-4-methylpyridine & 2-Amino-5-nitro-4-methylpyridine | Non-selective nitration, isomer separation |

| 2-Hydroxy-4-picoline | H₂SO₄ / HNO₃ | 2-Hydroxy-3-nitro-4-methylpyridine & 2-Hydroxy-5-nitro-4-methylpyridine | Non-selective nitration, potential for runaway reaction |

Strategies for Ortho- and Para-Substituted Nitropyridines

The position of substituents on the pyridine ring is determined by the directing effects of the groups already present. Electron-donating groups (EDGs) like amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups are typically ortho, para-directors and activate the ring towards electrophilic aromatic substitution. youtube.comyoutube.com Conversely, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) are meta-directors and deactivate the ring. youtube.comyoutube.com

In the synthesis of this compound, the starting picoline derivative already has substituents that will influence the position of the incoming nitro group.

In 2-hydroxy-4-methylpyridine, the hydroxyl group at position 2 and the methyl group at position 4 both act as ortho, para-directors. They activate positions 3, 5, and 6. The nitration occurs at positions 3 and 5, which are ortho to the activating groups.

The challenge of achieving substitution at a specific position when multiple activating groups are present highlights the need for more advanced synthetic strategies that can override these innate electronic effects.

Novel Synthetic Approaches to this compound

Modern synthetic chemistry seeks to develop more efficient, selective, and safer routes to complex molecules. Research into the synthesis of nitropyridines has led to several innovative approaches.

One improved, multi-step method utilizes the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles. mdpi.com This strategy involves converting a 2-chloro-3-nitropyridine (B167233) into a 2-methyl-3-nitropyridine (B124571). The process begins with the reaction of a 2-chloro-3-nitropyridine with a malonic ester anion, followed by hydrolysis and decarboxylation to install the methyl group. mdpi.com This approach avoids the direct, often problematic, nitration of a pre-existing methyl-substituted pyridine.

Another area of development is the use of novel nitrating agents that offer milder reaction conditions and improved selectivity. For example, methods using dinitrogen pentoxide (N₂O₅) have been developed, which can lead to N-nitropyridinium ions. researchgate.netntnu.no These intermediates can then rearrange to form 3-nitropyridines, offering an alternative pathway to direct electrophilic substitution. researchgate.net While not yet specifically detailed for this compound, these modern nitration techniques represent a promising avenue for future synthetic improvements.

Development of Efficient Cyclization Reactions

Modern synthetic strategies increasingly rely on building the pyridine ring from acyclic precursors through cyclization reactions. This approach offers greater control over substituent placement and is often more amenable to large-scale production.

Another powerful cyclization technique is the Thorpe-Ziegler reaction. This method is used to synthesize 3-aminopyrroles from 3-aminocrotonitriles and has been adapted for the synthesis of substituted pyridones. researchgate.net For instance, the recyclization of 5-Cyano-6-(ß-dimethylamino)vinyl-1-methyl-4-pyrimidinone in an alkaline medium produces 3-cyano-4-methylamino-2-pyridone. This intermediate can then be nitrated and chlorinated with phosphorus oxychloride (POCl₃) to give 2-chloro-3-cyano-4-methylamino-5-nitropyridine, a key compound for various transformations. researchgate.net

Three-component ring transformations (TCRTs) represent another efficient pathway. The reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia (B1221849) can produce various substituted nitropyridines. nih.gov This method positions the dinitropyridone as a safe synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

| Starting Materials | Key Intermediates | Reaction Type | Ref. |

| Malononitrile, Acetylacetaldehyde dimethyl acetal | 3-Cyano-4-methyl-2-pyridone | Knoevenagel Condensation / Cyclization | |

| α-Cyano-ß-(N-methylamino)crotonamide, N,N-dimethylformamide diethylacetal | 3-Cyano-4-methylamino-2-pyridone | Recyclization | researchgate.net |

| 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia | Substituted Nitropyridines | Three-Component Ring Transformation | nih.gov |

Utilization of Activated Halopyridines in Formation

The chlorine atom in this compound is "activated" by the adjacent electron-withdrawing nitro group, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.

The high reactivity of 2-chloro-3-nitropyridines towards nucleophiles is a well-established principle. mdpi.comresearchgate.net For example, 2-chloro-3-nitropyridines can be converted to 2-methyl-3-nitropyridines by reacting them with a malonic ester anion. mdpi.comresearchgate.net This transformation proceeds smoothly and is part of a three-step method to produce 2-methyl-3-nitropyridines, which are themselves valuable intermediates. mdpi.com

The general principle of nucleophilic substitution on halopyridines can be enhanced using microwave irradiation, which can complete reactions in minutes with high yields. researchgate.netdocumentsdelivered.com This method has been successfully applied to reactions of halopyridines with sulfur, oxygen, and carbon nucleophiles. researchgate.netdocumentsdelivered.com The activation provided by the nitro group makes the pyridine ring susceptible to attack at the position para to the nitro group, allowing for the synthesis of a variety of 2-substituted-5-nitropyridines. researchgate.net

| Halopyridine Substrate | Nucleophile | Product Type | Significance | Ref. |

| 2-Chloro-3-nitropyridines | Malonic ester anion | 2-Methyl-3-nitropyridines | Demonstrates SNAr reactivity | mdpi.comresearchgate.net |

| General Halopyridines | Sulfur, Oxygen, Carbon Nucleophiles | Substituted Pyridines | Microwave-assisted synthesis improves efficiency | researchgate.netdocumentsdelivered.com |

| 3-Nitropyridine | Ammonia, Amines | 2-Alkylamino-5-nitropyridines | Oxidative substitution para to the nitro group | researchgate.net |

Catalytic Methods in this compound Synthesis

Catalysis offers elegant solutions for increasing efficiency, selectivity, and sustainability in chemical synthesis. Both transition metals and small organic molecules (organocatalysts) have been employed in the synthesis of this compound and its precursors.

Transition Metal-Catalyzed Transformations in Precursor Synthesis

Transition metal catalysts, particularly those based on palladium, are instrumental in forming key C-C and C-N bonds necessary for building the substituted pyridine core. While not always used for the direct synthesis of the final compound, they are crucial for creating the precursors.

Palladium-catalyzed amination reactions are used to synthesize amino-substituted 2-pyridone derivatives from corresponding halopyridine precursors. researchgate.net Similarly, the Heck reaction, a palladium-catalyzed cross-coupling of a halide with an alkene, provides a metal-catalyzed route to synthesize unsymmetrical 1,2-diarylethenes, such as 2-styryl-3-nitropyridines from 2-methyl-3-nitropyridines and aromatic aldehydes. mdpi.com This serves as a metal-free alternative for certain transformations. mdpi.com Copper catalysis is also relevant; for instance, Cu(OTf)₂ catalyzes the formal [4+2] cycloaddition between an activated alkyne and nitrosobenzene (B162901) to form quinoline (B57606) derivatives. nih.gov

| Catalytic System | Reaction Type | Precursor Transformation | Ref. |

| Palladium Catalyst | Amination | Halopyridine to Amino-substituted 2-pyridone | researchgate.net |

| Palladium Catalyst | Heck Reaction | 2-Methyl-3-nitropyridine to 2-Styryl-3-nitropyridine | mdpi.com |

| Copper(II) triflate | [4+2] Cycloaddition | Formation of quinoline derivatives | nih.gov |

Organocatalytic Applications in Pyridine Ring Formation

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in heterocyclic synthesis. These catalysts often provide high levels of stereoselectivity and are generally less sensitive to air and moisture than their metallic counterparts.

In the synthesis of precursors for 3-amino-2-chloro-4-methylpyridine, β-alanine has been used as an organocatalyst. It facilitates the initial Knoevenagel condensation between malononitrile and acetone, a key step in building the pyridine ring from acyclic components. googleapis.com Another example involves the use of a bifunctional amine-squaramide catalyst in the presence of Ag₂CO₃ to promote a tandem Michael addition-cyclization reaction, yielding chiral chromene derivatives with high enantioselectivity. nih.gov While this example produces a chromene, the principle of organocatalyzed tandem reactions is directly applicable to the synthesis of complex pyridines.

| Organocatalyst | Reaction Type | Application in Synthesis | Ref. |

| β-Alanine | Knoevenagel Condensation | Synthesis of a pyridine precursor from malononitrile and acetone | googleapis.com |

| Amine-squaramide | Tandem Michael Addition-Cyclization | Enantioselective synthesis of heterocyclic frameworks | nih.gov |

Mechanistic Investigations and Reactivity Studies of 2 Chloro 4 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Chloro-4-methyl-3-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry, where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic systems, typically nucleophilic, become electrophilic and thus susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.org

The chlorine atom in this compound is activated towards nucleophilic displacement due to the presence of the electron-withdrawing nitro group. This activation facilitates the attack of various nucleophiles, leading to a range of substituted pyridine (B92270) derivatives. The reactivity of similar 2-chloronitropyridine systems has been demonstrated with a variety of nucleophiles.

Studies on related 2-chloro-nitropyridine compounds have shown that they readily react with different nucleophiles. For instance, 2-chloro-3,5-dinitropyridine (B146277) and 2-chloro-5-nitropyridine (B43025) have been shown to react with substituted anilines. researchgate.net The high reactivity of 2-chloro-3-nitropyridines towards nucleophiles is a known characteristic, which has been utilized in synthetic methodologies. mdpi.comresearchgate.net For example, the reaction of 2-chloro-3-nitropyridines with the malonic ester anion, generated from diethyl malonate, proceeds smoothly. mdpi.com Furthermore, reactions of 2-methyl-3-nitropyridines with various alkyl and aryl thiolates have been reported to give substitution products in good yields. mdpi.com

The general mechanism for the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore aromaticity. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Chloronitropyridines

| Electrophile | Nucleophile | Product | Reference |

| 2-Chloro-3,5-dinitropyridine | Substituted Anilines | Substituted 3,5-dinitrophenylanilines | researchgate.net |

| 2-Chloro-5-nitropyridine | Substituted Anilines | Substituted 5-nitrophenylanilines | researchgate.netresearchgate.net |

| 2-Chloro-3-nitropyridines | Diethyl malonate anion | 2-(dicarboethoxy)methyl-3-nitropyridines | mdpi.com |

| 2-Methyl-3,5-dinitropyridine | Thiolates | 3-Thioether-2-methyl-5-nitropyridines | mdpi.com |

This table is illustrative of the types of SNAr reactions that chloronitropyridines undergo and is based on reactivity patterns of similar compounds.

The nitro group plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature significantly enhances the rate of reaction by stabilizing the negatively charged intermediate, the Meisenheimer complex, through resonance. wikipedia.org In the case of this compound, the nitro group at the 3-position, which is ortho and para to the reaction center (the carbon bearing the chlorine), effectively delocalizes the negative charge of the intermediate.

Kinetic studies on related systems, such as the reaction of 2-chloro-3,5-dinitropyridine with anilines, have shown that the reaction rates are dependent on the electron density of the nucleophile's nitrogen atom. researchgate.net The introduction of a nitro group into the pyridine ring facilitates its functionalization in various ways. nih.gov The presence of a nitro group can make it a better leaving group than a halogen in some instances. nih.gov

The regioselectivity of the SNAr reaction is also heavily influenced by the position of the nitro group. In nitropyridines, nucleophilic attack is generally favored at positions ortho and para to the nitro group. For this compound, the chlorine atom is at the 2-position, which is ortho to the 3-nitro group, making it a prime site for nucleophilic attack.

The nature and position of other substituents on both the pyridine ring and the nucleophile can significantly impact the reaction pathways and rates of SNAr reactions. In the case of this compound, the methyl group at the 4-position can have a modest electronic and steric effect on the reaction.

Studies on the reactions of substituted anilines with chloronitropyridines have demonstrated a clear substituent effect. researchgate.netresearchgate.net The rate of reaction is influenced by the electronic properties of the substituents on the aniline (B41778) ring. researchgate.net For example, electron-donating groups on the aniline increase its nucleophilicity and generally accelerate the reaction, while electron-withdrawing groups have the opposite effect. This relationship is often quantified using Hammett plots, which correlate reaction rates with substituent constants. researchgate.netresearchgate.net

In some cases, unexpected reaction pathways can be observed due to substituent effects. For instance, nitro-group migration has been reported in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, indicating that the reaction mechanism can be more complex than a simple SNAr displacement. clockss.org

Transformations of the Nitro Group in this compound

The nitro group in this compound is not only an activating group for SNAr reactions but is also a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of a nitro group to a primary amine is a common and important transformation in organic synthesis. researchgate.net A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.orggoogle.com These methods are generally applicable to nitropyridines, including this compound, to furnish the corresponding amino derivative, 3-amino-2-chloro-4-methylpyridine.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.org

Other Reducing Agents: A wide array of other reducing agents can be used, including sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.org More modern methods may utilize reagents like trichlorosilane (B8805176) in the presence of an organic base. google.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the chloro substituent. Selective reduction of the nitro group is often achievable under specific reaction conditions. The reduction of nitro compounds can proceed through intermediate species such as nitroso and hydroxylamino derivatives. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Description | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | A common and often clean method for nitro group reduction. | wikipedia.org |

| Iron/Acid (e.g., Fe/HCl) | A classical and cost-effective method. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | A versatile reducing agent for nitroarenes. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Can be used for the selective reduction of nitro groups. | wikipedia.org |

| Trichlorosilane (HSiCl₃) / Organic Base | A more modern method for the reduction of nitro groups to amines. | google.com |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.org This reaction allows for the introduction of a nucleophile, including an amino group, onto the aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to a nitro group. organic-chemistry.orgacs.org

The VNS amination reaction typically involves the use of an aminating agent that possesses a leaving group on the nitrogen atom. rsc.orgacs.org Examples of such reagents include hydroxylamine (B1172632) and 4-amino-1,2,4-triazole. rsc.org The mechanism involves the initial addition of the nucleophile to the aromatic ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group from the intermediate, leading to the aminated product. acs.orgnih.gov

While this reaction is typically a C-H substitution, it demonstrates the high reactivity of the positions activated by the nitro group towards nucleophilic attack. For nitropyridines, VNS reactions have been shown to be a viable method for introducing amino groups. organic-chemistry.orgrsc.org The orientation of the amination is controlled by the position of the nitro group. acs.org

Photoinduced Reduction Mechanisms

The reduction of the nitro group on the pyridine ring is a key transformation. While specific studies on the photoinduced reduction of this compound are not extensively detailed, the mechanism can be inferred from studies on related N-heterocyclic nitroaryls. acs.orgacs.org A common approach involves a photoreductive protocol using a photocatalyst, such as [Ru(bpy)₃]²⁺, under visible light irradiation, with a mild reductant like ascorbic acid. acs.org

The proposed mechanism proceeds through a proton-coupled electron transfer pathway involving the reductant, the photocatalyst, and the nitro N-heteroaryl substrate. acs.org The reaction is believed to proceed via a direct route, where the nitro group is converted to the corresponding aniline through a hydroxylamine intermediate. acs.orgacs.org Monitoring of similar reactions has shown the formation and subsequent consumption of the hydroxylamine species, without indication of condensation between hydroxylamine and nitroso intermediates. acs.org This method represents a green and chemoselective strategy for the reduction of nitro groups on N-heterocyclic compounds. acs.orgacs.org

Reactivity of the Methyl Group in this compound

The methyl group at the 4-position of the pyridine ring exhibits notable reactivity due to the electronic influence of the aromatic system and its substituents. The electron-deficient nature of the nitropyridine ring enhances the acidity of the protons on the adjacent methyl group, enabling it to participate in a variety of transformations. mdpi.comyoutube.com

The activated methyl group of 2-methyl-3-nitropyridine (B124571) derivatives can undergo condensation reactions with various aromatic aldehydes. mdpi.comresearchgate.net This reaction, typically catalyzed by a base such as piperidine, leads to the formation of 2-styryl-3-nitropyridines. mdpi.com The process is generally high-yielding and produces the pure trans-isomer of the resulting alkene. mdpi.com This metal-free method serves as a viable alternative to traditional cross-coupling reactions like the Heck reaction for the synthesis of unsymmetrical 1,2-diarylethenes. mdpi.com

The reaction is robust, tolerating a range of substituents on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups. mdpi.com The presence of additional electron-withdrawing groups on the pyridine ring, such as a second nitro group, can further increase the reactivity of the methyl group. researchgate.net

| Pyridine Reactant | Aldehyde Reactant | Product |

| 2-methyl-3,5-dinitropyridine | 4-chlorobenzaldehyde | 2-(4-chlorostyryl)-3,5-dinitropyridine |

| 2-methyl-3,5-dinitropyridine | 4-(dimethylamino)benzaldehyde | 2-[4-(dimethylamino)styryl]-3,5-dinitropyridine |

| 2-methyl-3,5-dinitropyridine | 2-furaldehyde | 2-(2-furylvinyl)-3,5-dinitropyridine |

Table 1: Examples of Condensation Reactions of 2-Methyl-3-nitropyridine Derivatives with Aromatic Aldehydes. mdpi.com

The this compound scaffold can be accessed through functionalization sequences. A reliable method to introduce the methyl group involves the reaction of a 2-chloro-3-nitropyridine (B167233) with a malonic ester anion. mdpi.com This nucleophilic substitution of the chlorine atom is followed by in-situ hydrolysis and decarboxylation of the resulting malonic ester to yield the desired 2-methyl-3-nitropyridine. mdpi.com This two-step process highlights the high reactivity of the chloro-substituted nitropyridine towards nucleophiles and provides a pathway to activate the molecule for subsequent reactions at the newly introduced methyl position. mdpi.com

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound

The reactive nature of this compound makes it a valuable building block for the synthesis of fused heterocyclic systems. The combination of a leaving group (chloro), an electron-withdrawing group (nitro), and a reactive methyl site allows for various cyclization strategies.

One powerful method for constructing fused pyridine rings is through three-component ring transformations (TCRT). nih.gov While often demonstrated with dinitropyridone, the principle can be extended to other activated pyridines. This process involves reacting the pyridine derivative with a ketone and a nitrogen source, like ammonia (B1221849), to build a new ring onto the pyridine core. nih.gov This "scrap and build" approach allows for the synthesis of complex, functionalized nitropyridines that would be difficult to obtain otherwise. nih.gov The reaction is versatile, accommodating a wide range of cyclic ketones to form bi- and tricyclic systems. nih.gov

Furthermore, nitropyridines can act as dipolarophiles in [3+2]-cycloaddition reactions. For instance, they can react with azomethine ylides to form pyrrolidine (B122466) rings fused to the pyridine core. mdpi.com The success of this cycloaddition is dependent on the presence of electron-withdrawing groups on the pyridine ring. mdpi.com Another strategy involves the conversion of the chloro group to an amino or hydrazido group, which can then be cyclized with various reagents to form fused pyrimidine (B1678525) (pyrido[2,3-d]pyrimidine) or pyrazole (B372694) (pyrazolo[3,4-b]-pyridine) ring systems. nih.gov

| Pyridine Precursor Type | Reagents | Fused Heterocyclic System |

| Dinitropyridone | Cyclopentanone, Ammonia | Cyclopenta[b]pyridine |

| Dinitropyridone | Cyclohexanone, Ammonia | Tetrahydroquinoline derivative |

| Dinitropyridone | Cycloheptanone, Ammonia | Cyclohepta[b]pyridine |

| 2-Chloro-5-R-3-nitropyridine | N-methyl azomethine ylide | Pyrrolo[3,4-b]pyridine derivative |

| 6-Chloro-pyridinecarbonitrile | Ammonium acetate (B1210297), then Urea (B33335) | Pyrido[2,3-d]pyrimidine |

| 6-Chloro-pyridinecarbonitrile | Hydrazine hydrate, then Acetic Acid | Pyrazolo[3,4-b]pyridine |

Table 2: Examples of Heterocyclic Annulation and Cyclization Reactions. nih.govmdpi.comnih.gov

Computational and Theoretical Chemistry of 2 Chloro 4 Methyl 3 Nitropyridine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are a powerful tool for determining the three-dimensional arrangement of atoms in a molecule and for exploring its different possible conformations. These calculations provide a foundational understanding of the molecule's stability and its interactions with other molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-chloro-4-methyl-3-nitropyridine, DFT studies, particularly using the B3LYP and B3PW91 methods with basis sets like 6-311++G** and cc-pVTZ, have been employed to determine its optimized molecular geometry. nih.gov

These calculations reveal key bond lengths and angles within the molecule. For instance, the average C-C bond distance in the pyridine (B92270) ring is calculated to be approximately 1.387 Å. chemicalbook.com This is slightly different from the experimental value for pyridine (1.394 Å), a difference attributed to the presence of the chloro, methyl, and nitro substituents. chemicalbook.com The C-H bond distances are calculated to be around 1.081 Å. chemicalbook.com

The bond angles are also influenced by the substituents. The C-C-C bond angle at the carbon atom attached to both the chlorine and nitro groups is found to be greater than 120°, while the C-C-C angle at the carbon with the methyl group is less than 120°. chemicalbook.com Furthermore, the N-C-CH3 bond angle is smaller than the C-C-CH3 angle, which may be due to a weak intramolecular hydrogen bond between the nitrogen atom and a hydrogen atom of the methyl group. chemicalbook.com

| Parameter | Calculated Value | Reference |

|---|---|---|

| Mean C-C (ring) bond distance | 1.387 Å | chemicalbook.com |

| C-H bond distance | 1.081 Å | chemicalbook.com |

| C-C-C bond angle (at C with -Cl and -NO2) | > 120° | chemicalbook.com |

| C-C-C bond angle (at C with -CH3) | < 120° | chemicalbook.com |

Ab Initio Calculations for Electronic Structure Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, have also been utilized to analyze the electronic structure of this compound. nih.gov These methods, in conjunction with DFT, provide a comprehensive picture of the electron distribution and energy levels within the molecule. The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been determined using time-dependent DFT (TD-DFT) approaches. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Descriptors derived from computational analyses, such as Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, and Electrostatic Potential Surface (EPS) mapping, are crucial for predicting how this compound will behave in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the interactions between different parts of a molecule. nih.govrsc.orgwikipedia.org It provides insights into the strength of bonds and the nature of electronic interactions, such as hyperconjugation. nih.govrsc.org For this compound, NBO analysis has been performed to understand the atomic charges, electronic exchange interactions, and charge delocalization within the molecule. nih.gov This analysis helps in identifying the donor-acceptor interactions that contribute to the stability of the molecule and its reactivity. wikipedia.org

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's reactivity. nih.gov For this compound, the HOMO and LUMO energies have been calculated to understand its electronic properties and predict its behavior in chemical reactions. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. libretexts.org The energy gap between these orbitals provides information about the molecule's stability and its susceptibility to chemical reactions. researchgate.net

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | Calculated via TD-DFT | nih.gov |

| LUMO | Calculated via TD-DFT | nih.gov |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. nih.govresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP has been constructed at the B3LYP/6-311++G** level of theory. nih.gov The map shows regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are prone to nucleophilic attack. researchgate.net This mapping of electron density isosurfaces with electrostatic potential surfaces helps to understand the charge density distribution and identify the reactive sites within the molecule. nih.gov

Spectroscopic Property Simulations and Correlations

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data. For this compound, theoretical simulations of its vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra have been instrumental in understanding its structural and electronic properties. These computational models, often employing Density Functional Theory (DFT), allow for a detailed assignment of experimental spectra and provide insights that are not readily accessible through experimental measurements alone.

Theoretical Vibrational Frequency Analysis (FT-IR, Raman)

The vibrational characteristics of this compound have been investigated through theoretical calculations, which are then correlated with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. nih.gov Quantum chemical calculations, particularly using B3LYP and B3PW91 methods with 6-311++G** and cc-pVTZ basis sets, have been employed to compute the vibrational frequencies of the molecule. nih.gov

These computational analyses are crucial for the precise assignment of vibrational modes observed in the experimental spectra. For instance, a notable feature in the FT-IR spectrum of this compound is the asymmetric stretching of the NO₂ group, which is observed at 1532 cm⁻¹. The theoretical calculations help to confirm that this band corresponds to the nitro group's vibrational mode. nih.gov

The computed vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. The detailed assignment of these frequencies provides a comprehensive picture of the molecule's vibrational behavior, linking specific spectral features to the stretching, bending, and torsional motions of its constituent atoms and functional groups.

Table 1: Selected Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| NO₂ Asymmetric Stretch | Data not available in search results | 1532 (FT-IR) |

| C-H Stretch | Data not available in search results | Data not available in search results |

| C-Cl Stretch | Data not available in search results | Data not available in search results |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. For this compound, computational methods can predict the ¹H and ¹³C NMR spectra, providing insights into the electronic environment of the nuclei. While experimental ¹H NMR data for this compound is available, computational studies offer a deeper understanding of the factors influencing the observed chemical shifts. chemicalbook.com

The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and intermolecular interactions that are not always fully captured in the gas-phase calculations. The theoretical analysis can also help to resolve ambiguities in the assignment of signals in complex spectra.

UV-Vis Absorption Spectra Predictions

The electronic absorption properties of this compound can be predicted using time-dependent density functional theory (TD-DFT). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in the UV-Vis spectrum. The predicted wavelengths of maximum absorption (λ_max_) and the corresponding oscillator strengths can be correlated with the experimental spectrum.

Computational studies have focused on the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO is a key factor determining the electronic absorption properties of the molecule. These calculations, often performed at the B3LYP/6-311++G** level of theory, help to understand the nature of the electronic transitions and the charge distribution in the excited state. nih.gov

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the reaction mechanisms of organic compounds. For this compound, theoretical studies can elucidate the pathways of various reactions, particularly nucleophilic aromatic substitutions, by mapping out the potential energy surface and identifying key intermediates and transition states.

Transition State Analysis of Nucleophilic Substitutions

Nucleophilic aromatic substitution (S_N_Ar) is a characteristic reaction for electron-deficient aromatic rings like this compound. The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. Computational studies can model the transition states involved in these reactions. libretexts.org

The generally accepted mechanism for S_N_Ar reactions on activated aryl halides involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is characterized by the temporary loss of aromaticity and a change in hybridization of the attacked carbon from sp² to sp³. libretexts.org

Computational transition state analysis focuses on locating the energy maxima along the reaction coordinate corresponding to the formation and decomposition of the Meisenheimer intermediate. The geometry and energy of the transition state provide crucial information about the reaction's feasibility and rate. For some nucleophilic aromatic substitutions, a concerted mechanism, where bond formation and bond breaking occur simultaneously, may also be considered and computationally explored. nih.gov

Reaction Energy Profiles and Kinetic Parameters

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of the reaction. From the energy profile, key kinetic parameters such as the activation energy (E_a_) can be determined.

For the nucleophilic substitution of this compound, the reaction energy profile would illustrate the energy barrier for the initial nucleophilic attack to form the Meisenheimer complex and the subsequent barrier for the departure of the chloride ion to restore aromaticity. The relative heights of these barriers determine the rate-determining step of the reaction. In many S_N_Ar reactions, the formation of the Meisenheimer complex is the rate-determining step. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-picoline |

| 2-hydroxy-4-picoline |

| 3-cyano-4-methyl-2-pyridone |

| 2-chloro-3-cyano-4-methylpyridine |

| 2-chloro-4-methylpyridine-3-carboxamide |

| 2-chloro-6-methylpyridine |

| 2-chloro-3,5-dinitropyridine (B146277) |

Advanced Spectroscopic Characterization and Structural Elucidation of Derivatives

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, offering a unique "fingerprint" that aids in its identification and structural analysis. Experimental Fourier Transform Infrared (FTIR) and FT-Raman spectroscopic analyses have been conducted for 2-Chloro-4-methyl-3-nitropyridine. nih.govchemicalbook.com

A key vibrational signature for this compound is the asymmetric stretching of the nitro (NO₂) group, which is observed in the FTIR spectrum at approximately 1532 cm⁻¹. This distinct peak is a clear indicator of the nitro functionality within the molecule. The presence of various substituents on the pyridine (B92270) ring, including the chloro, methyl, and nitro groups, results in a complex and informative vibrational spectrum. chemicalbook.com Quantum chemical calculations are often employed to assign the observed vibrational frequencies to specific molecular motions, providing a more detailed understanding of the molecule's dynamics. nih.gov

For comparison, the vibrational spectrum of a related compound, 2-chloro-6-methylpyridine, is simpler due to the absence of the nitro group's characteristic vibrations. Discrepancies of up to 20 cm⁻¹ between experimental and calculated frequencies are considered acceptable and can be attributed to factors such as anharmonicity and solvent effects. To improve the correlation between theoretical and experimental data, scaling factors in the range of 0.96–0.98 are often applied.

Table 1: Key Infrared and Raman Data for this compound

| Spectroscopic Technique | Characteristic Vibration | Wavenumber (cm⁻¹) | Source |

| FTIR | NO₂ asymmetric stretching | 1532 |

This table presents a key vibrational frequency for this compound.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structural arrangement of this compound.

While specific, detailed peak assignments for this compound are available in specialized chemical databases, the general expectations for its NMR spectra can be inferred. The ¹H NMR spectrum would feature signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and chloro substituents. Similarly, the ¹³C NMR spectrum would show distinct resonances for each of the six carbon atoms in the molecule, with their chemical shifts providing further evidence of the substitution pattern. ChemicalBook provides access to the ¹H NMR spectrum of this compound. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 172.57 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum. The fragmentation pattern provides valuable clues about the molecule's structure, as weaker bonds are more likely to break. For this compound, fragmentation would likely involve the loss of the nitro group, the chloro atom, or the methyl group, leading to characteristic peaks in the mass spectrum. The PubChem database indicates that GC-MS data is available for this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Studies on related nitropyridine derivatives have utilized X-ray crystallography to elucidate their structures. For instance, the crystal structure of 2-chloro-5-methyl-3-nitropyridine (B188117) reveals that it crystallizes with two independent molecules in the asymmetric unit, and the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.govresearchgate.net In another example, 2-chloro-3-nitropyridine (B167233), the nitro group is twisted relative to the pyridine ring. researchgate.net

For this compound, X-ray diffraction analysis would provide precise measurements of the C-C and C-H bond distances and the C-C-C bond angles. chemicalbook.com It has been noted that in the pyridine ring of 2C4M3NP, the mean C-C bond distance is calculated to be 1.387 Å, which is slightly shorter than the 1.394 Å found in unsubstituted pyridine, a difference attributed to the substituents. chemicalbook.com The C-H bond distances are reported to be 1.081 Å. chemicalbook.com Furthermore, the bond angle at the carbon atom attached to the -Cl and -NO2 groups is greater than 120°, while the angle at the carbon with the -CH3 substituent is less than 120°. chemicalbook.com

Table 2: X-ray Crystallographic Data for a Related Compound, 2-Chloro-5-methyl-3-nitropyridine

| Parameter | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | nih.govresearchgate.net |

| Molecular Weight | 172.57 | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 21.435 (6) | nih.govresearchgate.net |

| b (Å) | 8.151 (2) | nih.govresearchgate.net |

| c (Å) | 8.494 (2) | nih.govresearchgate.net |

| V (ų) | 1484.0 (7) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

This table presents crystallographic data for a structurally similar compound, providing an indication of the type of data obtained from X-ray analysis.

Applications of 2 Chloro 4 Methyl 3 Nitropyridine in Complex Molecule Synthesis

Synthesis of Pharmaceutical Intermediates

The unique chemical reactivity of 2-Chloro-4-methyl-3-nitropyridine has established it as a critical intermediate in the synthesis of a variety of pharmaceutical agents. Its ability to participate in diverse chemical transformations allows for the efficient construction of complex heterocyclic scaffolds that are central to the activity of numerous drugs.

Precursor for HIV Reverse Transcriptase Inhibitors (e.g., Nevirapine)

This compound is a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. chemicalbook.com The synthesis involves the reaction of this compound with a suitable amine, followed by reduction of the nitro group and subsequent cyclization to form the core structure of Nevirapine. researchgate.netvcu.edu This process highlights the importance of the chloro and nitro groups as reactive handles for building the complex dipyridodiazepinone structure of the final drug molecule. chemicalbook.com

A notable synthesis of a Nevirapine analogue involves preparing 3-amino-2-chloropyridines with various substituents at the 4-position. researchgate.net For instance, the reaction of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamine)-3-pyridinecarboxamide, derived from this compound, can lead to the formation of Nevirapine through deprotonation prior to cyclization. researchgate.net

| Starting Material | Key Transformation | Product | Reference |

| This compound | Nucleophilic substitution, reduction, cyclization | Nevirapine | chemicalbook.comresearchgate.netvcu.edu |

| N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamine)-3-pyridinecarboxamide | Deprotonation and cyclization | Nevirapine | researchgate.net |

Building Block for Janus Kinase 2 (JAK2) Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in signal transduction pathways that are often dysregulated in inflammatory diseases and cancers. nih.govnih.gov Consequently, the development of specific JAK inhibitors is a significant area of pharmaceutical research. This compound has been utilized as a scaffold for the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov

In one approach, 2-chloro-5-methyl-3-nitropyridine (B188117), an isomer of the subject compound, is oxidized to a carboxylic acid. The activated chlorine atom is then substituted with secondary amines, and the resulting carboxylic acids are coupled with aromatic amines to yield the target JAK2 inhibitors. nih.gov This demonstrates the utility of the chloronitropyridine core in constructing molecules that can effectively interact with the ATP-binding site of JAK2. nih.govnih.gov

Synthesis of Glycogen Synthase Kinase-3 (GSK3) Inhibitors

Glycogen synthase kinase-3 (GSK3) is another enzyme implicated in a range of diseases, including neurodegenerative disorders and diabetes. nih.govnih.gov The development of selective GSK3 inhibitors is therefore of great therapeutic interest. nih.gov Research has shown that nitropyridine derivatives, including those derived from this compound, can serve as precursors for potent GSK3 inhibitors. nih.gov

For example, 2,6-dichloro-3-nitropyridine (B41883) can undergo successive substitutions of its chlorine atoms, followed by reduction of the nitro group and further chemical modifications to produce complex heterocyclic systems. These systems have demonstrated high inhibitory activity against GSK3. nih.gov

| Target | Precursor Scaffold | Key Synthetic Steps | Reference |

| JAK2 Inhibitors | 2-Chloro-5-methyl-3-nitropyridine | Oxidation, nucleophilic substitution, amide coupling | nih.gov |

| GSK3 Inhibitors | 2,6-Dichloro-3-nitropyridine | Suzuki coupling, amination, reduction, acylation, cyclization | nih.gov |

Intermediate for Anticancer Agents

The structural motifs present in this compound are valuable in the design and synthesis of novel anticancer agents. ambeed.com The pyridine (B92270) ring is a common feature in many biologically active compounds, and the chloro and nitro groups provide handles for creating diverse molecular architectures to target various cancer-related pathways.

For instance, chloroacridine derivatives, which can be conceptually related to substituted chloropyridines, have shown potential as anticancer agents. nih.govresearchgate.net Specifically, compounds like 9-chloro-4-methyl-1-nitroacridine have been investigated for their cytotoxicity against melanoma cells. nih.govresearchgate.net While not a direct application of this compound, this research highlights the potential of the underlying chemical functionalities in developing new cancer therapies.

Development of Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria. nih.govnih.govmdpi.comresearchgate.net 2-Chloro-3-nitropyridine (B167233), a related compound, serves as a starting material for the synthesis of potent urease inhibitors. nih.govnih.gov

The synthesis typically involves the reaction of 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides. nih.gov The resulting 3-nitropyridylpiperazine derivatives have shown significant inhibitory activity against urease, with some compounds exhibiting much lower IC50 values than the standard inhibitor, thiourea. nih.gov

| Starting Material | Key Intermediate | Final Products | Urease Inhibition (IC50) | Reference |

| 2-Chloro-3-nitropyridine | 1-(3-Nitropyridin-2-yl)piperazine | N-Arylacetamide/propanamide derivatives | ~2.0–2.3 µM for most promising compounds | nih.gov |

Formation of Heterocyclic Systems for Medicinal Chemistry

Beyond the specific applications mentioned above, this compound is a valuable reagent for the synthesis of a wide array of heterocyclic systems with potential applications in medicinal chemistry. The reactivity of the chloro and nitro groups allows for the construction of fused ring systems and the introduction of diverse functional groups.

For example, 2-chloro-3-nitropyridine can be used to prepare 4-aza-6-nitrobenzofuroxan and various azolopyridine fragments. nih.gov These heterocyclic cores are of interest to medicinal chemists due to their presence in numerous biologically active molecules. The ability to readily access these structures from simple nitropyridine precursors underscores the importance of compounds like this compound in drug discovery and development. guidechem.com

Role in Agrochemical Development

The chemical reactivity of this compound makes it a valuable component in the creation of new agrochemicals, contributing to advancements in crop protection and agricultural productivity. innospk.comchemimpex.com

Synthesis of Herbicides and Insecticides

This compound is a key starting material for the synthesis of various herbicides and insecticides. innospk.comchemimpex.com The presence of the nitro group and the chlorine atom on the pyridine ring allows for targeted chemical modifications to create compounds with specific biological activities against weeds and insect pests. nih.gov

For instance, the chlorine atom in 2-chloro-3-nitropyridine derivatives can be substituted by nucleophiles like 4-aminophenol. The resulting aniline (B41778) can then be further reacted to produce compounds with significant herbicidal activity. nih.gov One such derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has demonstrated high efficacy against barnyard grass. nih.gov

In the realm of insecticides, nitropyridine derivatives are used to create new classes of pest control agents. nih.gov For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material to synthesize a series of insecticides effective against pests like the oriental armyworm (Mythimna separata), diamondback moth (Plutella xylostella), and tobacco cutworm (Spodoptera litura). nih.gov

Advanced Materials and Specialty Chemical Synthesis

The unique electronic and structural properties of this compound make it a valuable precursor in the development of advanced materials and specialty chemicals with tailored functionalities.

Development of Specialty Polymers and Coatings

This compound is incorporated into the development of specialty polymers and coatings to enhance their physical and chemical properties. Its inclusion can improve the durability and resistance of materials to environmental degradation, which is crucial for a variety of industrial applications. This makes it a suitable component for formulating protective coatings.

Precursor for Nonlinear Optical Materials

This compound serves as a precursor for the synthesis of nonlinear optical (NLO) materials. These materials are essential for applications in optoelectronics and photonics, including frequency conversion and optical switching. The compound itself can act as an acceptor fragment in the formation of push-pull systems, which are known to exhibit large optical nonlinearities. For example, it can be a component in the formation of materials like 2-adamantylamino-5-nitropyridine (AANP), which displays significant NLO properties. chemicalbook.com

Green Chemistry Principles in the Synthesis of 2 Chloro 4 Methyl 3 Nitropyridine and Its Derivatives

Atom Economy and Reaction Mass Efficiency Evaluations

Atom economy and reaction mass efficiency (RME) are crucial metrics for evaluating the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while RME provides a more practical measure by considering the reaction yield.

Two primary synthetic routes for 2-Chloro-4-methyl-3-nitropyridine are commonly referenced: the traditional nitration of a 4-picoline derivative and a multi-step synthesis commencing from malononitrile (B47326).

Traditional Nitration Route:

The nitration of 2-hydroxy-4-picoline followed by chlorination represents a classical approach.

Step 1: Nitration of 2-hydroxy-4-picoline C₆H₇NO + HNO₃ → C₆H₆N₂O₃ + H₂O (2-hydroxy-4-picoline) + (Nitric Acid) → (4-methyl-3-nitro-2-pyridone) + (Water)

Step 2: Chlorination of 4-methyl-3-nitro-2-pyridone C₆H₆N₂O₃ + POCl₃ → C₆H₅ClN₂O₂ + H₃PO₄ (4-methyl-3-nitro-2-pyridone) + (Phosphorus oxychloride) → (this compound) + (Phosphoric acid)

Multi-step Synthesis from Malononitrile:

A more contemporary route involves the cyclization of malononitrile derivatives.

Step 1: Knoevenagel Condensation This initial step involves the reaction of malononitrile, acetylacetaldehyde dimethyl acetal, and piperidinium (B107235) acetate (B1210297) to form 3-cyano-4-methyl-2-pyridone.

Step 2: Chlorination C₇H₆N₂O + POCl₃ → C₇H₅ClN₂ + H₃PO₄ (3-cyano-4-methyl-2-pyridone) + (Phosphorus oxychloride) → (2-chloro-3-cyano-4-methylpyridine) + (Phosphoric acid)

Step 3: Hydrolysis C₇H₅ClN₂ + H₂SO₄ + H₂O → C₇H₇ClN₂O + H₂SO₄ (2-chloro-3-cyano-4-methylpyridine) + (Sulfuric Acid & Water) → (2-chloro-4-methylpyridine-3-carboxamide)

Step 4: Hofmann Degradation C₇H₇ClN₂O + Br₂ + 4NaOH → C₆H₅ClN₂O₂ + Na₂CO₃ + 2NaBr + 2H₂O (2-chloro-4-methylpyridine-3-carboxamide) + (Bromine & Sodium Hydroxide) → (this compound) + (Sodium carbonate) + (Sodium bromide) + (Water)

The following table provides a comparative analysis of the atom economy for these key reaction steps.

| Reaction Step | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Product ( g/mol ) | Atom Economy (%) |

| Traditional Nitration | |||||

| Nitration | C₆H₇NO + HNO₃ | 109.13 + 63.01 | C₆H₆N₂O₃ | 154.12 | 89.5 |

| Chlorination | C₆H₆N₂O₃ + POCl₃ | 154.12 + 153.33 | C₆H₅ClN₂O₂ | 172.57 | 56.1 |

| Multi-step Synthesis | |||||

| Chlorination | C₇H₆N₂O + POCl₃ | 134.14 + 153.33 | C₇H₅ClN₂ | 152.58 | 53.1 |

| Hofmann Degradation | C₇H₇ClN₂O + Br₂ + 4NaOH | 170.60 + 159.81 + 160.00 | C₆H₅ClN₂O₂ | 172.57 | 35.2 |

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. In the production of this compound and its derivatives, various solvents are employed.

Traditional nitration reactions often utilize strong acids like sulfuric acid as both a catalyst and a solvent. Chlorination steps may employ phosphorus oxychloride directly or use a solvent like N,N-dimethylformamide (DMF). chemicalbook.com For workup and purification, chlorinated solvents such as dichloromethane (B109758) and chloroform (B151607) are frequently used for extraction. google.com

These solvents are classified as "problematic" or "hazardous" in green solvent selection guides due to their toxicity, environmental persistence, and energy-intensive production and disposal. biosynce.com For example, DMF is known for its reproductive toxicity.

Development of Catalytic and Reagent-Free Processes

A fundamental principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can facilitate reactions with higher efficiency and selectivity, thereby reducing waste.

In the synthesis of nitropyridine derivatives, traditional methods often rely on stoichiometric amounts of strong acids and nitrating agents. Research into catalytic nitration is ongoing. For instance, the use of solid acid catalysts or metal-catalyzed nitration could offer a more sustainable alternative to the hazardous and waste-intensive conventional methods.

For the synthesis of derivatives of this compound, catalytic approaches have shown promise. For example, a highly selective (4-dimethylaminopyridine)-catalyzed monosulfonylation reaction has been developed for a related insecticide candidate, achieving a 98% yield and avoiding the use of pyridine (B92270) as a solvent. nih.gov This demonstrates the potential for catalyst-based methods to improve both yield and the green profile of the synthesis.

While completely reagent-free processes for the synthesis of this compound are not yet established, the development of one-pot or telescopic syntheses, where intermediates are not isolated, can reduce the need for auxiliary substances and minimize waste. researchgate.net Microwave-assisted organic synthesis is another area that can lead to reagent-free or solvent-free reactions with shorter reaction times and improved yields. nih.gov

Strategies for Improved Yields and Purity in Multi-step Synthesis

Several strategies can be employed to enhance yields and purity:

Process Optimization: A systematic study of reaction parameters such as temperature, reaction time, concentration of reactants, and catalyst loading can lead to significant improvements in yield and reduction of byproducts. researchgate.net For instance, controlling the temperature during the exothermic nitration step is crucial to prevent "run-away" reactions and the formation of unwanted isomers.

Advanced Purification Techniques: While traditional methods like recrystallization and extraction are effective, modern purification techniques can offer higher purity with less solvent waste. Column chromatography is a common method for isolating the desired product with high purity. The choice of eluent system is critical for achieving good separation while minimizing solvent consumption.

In-process Monitoring: Utilizing analytical techniques like HPLC and NMR to monitor the progress of a reaction can help in determining the optimal reaction time, thereby preventing the formation of degradation products and improving the purity of the crude product. researchgate.net

By implementing these strategies, the synthesis of this compound can be made more efficient and sustainable, aligning with the core principles of green chemistry.

Future Research Directions and Emerging Paradigms for 2 Chloro 4 Methyl 3 Nitropyridine

Chemo- and Regioselective Functionalization at Multiple Sites

The structure of 2-chloro-4-methyl-3-nitropyridine presents multiple reactive sites, making chemo- and regioselective functionalization a key area for future research. The pyridine (B92270) ring, with its chlorine, methyl, and nitro groups, offers a platform for creating complex molecules through controlled reactions. innospk.com

Future investigations will likely focus on developing novel catalytic systems and reaction conditions to selectively target one functional group over another. For instance, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 3-position can be reduced to an amino group. The methyl group at the 4-position can also undergo oxidation to a carboxylic acid.

Research into the vicarious nucleophilic substitution (VNS) of 3-nitropyridines has shown that amination can occur selectively at the para-position to the nitro group. ntnu.no Further exploration of VNS and other named reactions, such as Sonogashira and Heck couplings, could unlock new pathways for functionalization. mdpi.com The challenge lies in achieving high selectivity, as demonstrated by the non-selective nitration at positions 3 and 5 in early synthesis attempts of related compounds.

A deeper understanding of the electronic and steric effects of the substituents will be crucial for designing highly selective transformations. This will enable the synthesis of a wider array of novel derivatives with tailored properties for various applications.

Flow Chemistry Applications for Scalable Synthesis

The scalability of synthetic routes for this compound and its derivatives is a critical consideration for industrial applications. Flow chemistry is emerging as a powerful technology to address the challenges associated with traditional batch processes, such as safety concerns with exothermic nitration reactions and difficulties in achieving consistent product quality. beilstein-journals.org

Future research will likely focus on adapting and optimizing flow chemistry protocols for the synthesis of this compound. This includes the development of integrated and automated platforms for multi-step syntheses, potentially incorporating in-line analysis and purification steps. youtube.com Such advancements would enable the on-demand and scalable production of this important intermediate, facilitating its broader use in various industries. innospk.comnih.gov

Bio- and Organocatalytic Transformations

The use of biocatalysis and organocatalysis represents a green and sustainable approach to the synthesis and functionalization of this compound. These methods often offer high selectivity under mild reaction conditions, reducing the environmental impact associated with traditional chemical processes.

While specific examples of biocatalytic or organocatalytic transformations of this compound are not yet widely reported, the broader field of pyridine chemistry provides a strong precedent. For example, enzymatic processes are known for the aromatization of pyridine rings during the biosynthesis of thiopeptides. nih.gov